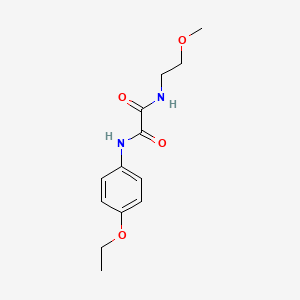
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as EMEA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of N-acyl amino acids and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is not fully understood, but it is thought to involve the modulation of ion channels in the brain. Specifically, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to activate certain potassium channels while inhibiting others, which could lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its ability to modulate ion channels in a selective manner. This allows researchers to study the effects of specific ion channels on various physiological processes. However, one limitation of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the development of new drugs based on the structure of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential long-term effects of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide and its safety profile.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is typically carried out using a multi-step process that involves the reaction of various reagents and solvents. One common method involves the reaction of 4-ethoxyaniline with 2-methoxyethylamine to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide as a tool for studying the role of N-acyl amino acids in various physiological processes. For example, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-19-11-6-4-10(5-7-11)15-13(17)12(16)14-8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWUVRWJJKZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)

![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)

![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)


